
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- is a chemical compound with the molecular formula C6H16N2. . This compound is part of the hydrazine family, which is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- typically involves the reaction of hydrazine hydrate with isopropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored for temperature, pressure, and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range of 0-30°C.
Substitution: Alkyl halides, aryl halides; conditionspresence of a base, temperature range of 50-70°C.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
Mechanism of Action
The mechanism of action of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,2-diisopropyl-: Similar structure but lacks the phenyl groups.
N,N’-Diisopropylhydrazine: Another name for the same compound.
1,2-Diisopropylhydrazine: Another name for the same compound.
Uniqueness
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- is unique due to the presence of both isopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to participate in a wider range of chemical reactions and applications compared to other hydrazine derivatives .
Properties
CAS No. |
63378-85-8 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diphenyl-1,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C18H24N2/c1-15(2)19(17-11-7-5-8-12-17)20(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
QIPLTXUHTDKPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
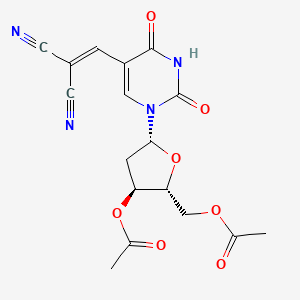
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
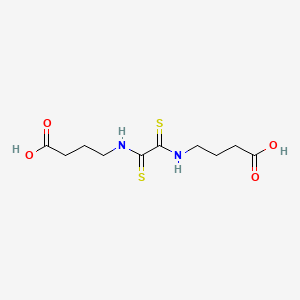
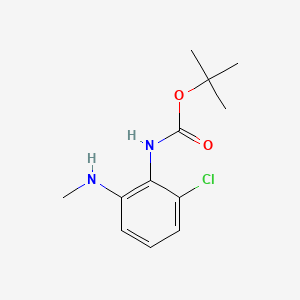
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
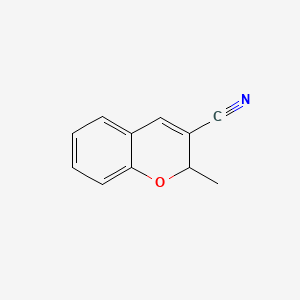
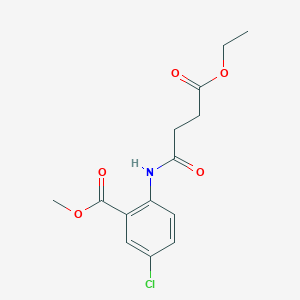

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)



